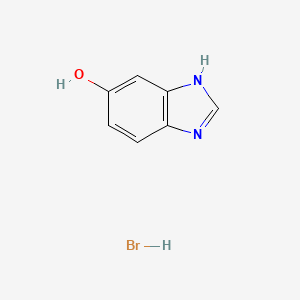

1H-苯并咪唑-5-醇氢溴酸盐

描述

1H-benzimidazol-5-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1H-benzimidazol-5-ol hydrobromide consists of a benzene ring fused to an imidazole ring . The SMILES string representation of the molecule isOC1=CC=C2C(N=CN2)=C1.Br . Physical and Chemical Properties Analysis

1H-benzimidazol-5-ol hydrobromide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

抗病毒研究

1H-苯并咪唑-5-醇衍生物已被合成并评估其抗乙型肝炎病毒 (HBV) 活性,显示出对 HepG2.2.15 细胞中 HBsAg 和 HBeAg 分泌的显着抑制活性。一些化合物表现出有效的抗病毒活性,IC50 值低于 100 μmol/L,表明它们作为抗病毒剂的潜力 (Chen et al., 2010)。

癌症研究

在癌症研究领域,1H-苯并咪唑-5-醇衍生物的结构修饰,特别是在加利特隆(一种前列腺癌候选药物)的背景下,表明在某些位置的苯并咪唑部分对于抗增殖和雄激素受体降解活性至关重要。这突出了该化合物在开发用于治疗前列腺癌的新药中的作用 (Purushottamachar et al., 2013)。

缓蚀

苯并咪唑衍生物,包括与 1H-苯并咪唑-5-醇相关的衍生物,已被研究作为酸性环境中低碳钢的缓蚀剂。这些研究发现,某些衍生物可以显着提高抑制效率,这对于保护工业材料至关重要 (Yadav et al., 2013)。

发光材料

镧系元素与 1H-苯并咪唑-2-羧酸(一种相关的苯并咪唑化合物)的配位聚合物的研究导致了具有在发光和光学研究中潜在应用的材料的开发。这些化合物表现出镧系元素离子的特征性发光发射带,这可能在各种技术应用中很有用 (Xia et al., 2013)。

DNA 拓扑异构酶抑制

几种 1H-苯并咪唑衍生物已被确认为哺乳动物 I 型 DNA 拓扑异构酶的抑制剂,该酶对于 DNA 复制和细胞分裂至关重要。这表明它们在开发针对癌症和其他与 DNA 复制相关的疾病的治疗剂中的潜在用途 (Alpan et al., 2007)。

安全和危害

The safety information available indicates that 1H-benzimidazol-5-ol hydrobromide may cause eye irritation (Hazard Statement H319). Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

1H-Benzimidazol-5-ol hydrobromide is a member of the benzimidazole class of compounds . Benzimidazoles are known to have a wide range of targets due to their structural similarity to naturally occurring biomolecules . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its targets . Some benzimidazoles are known to bind and depolymerize tubulins in parasitic nematodes , while others inhibit various enzymes involved in a wide range of therapeutic uses

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some benzimidazoles are involved in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin)

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological properties . .

生化分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSRGPXBHRNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

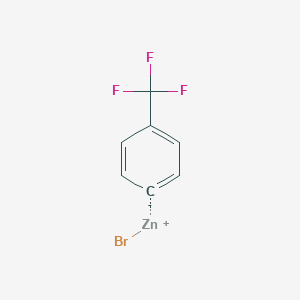

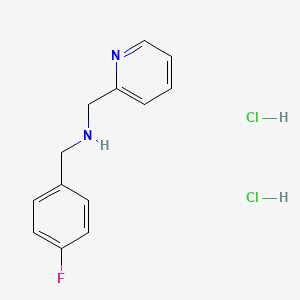

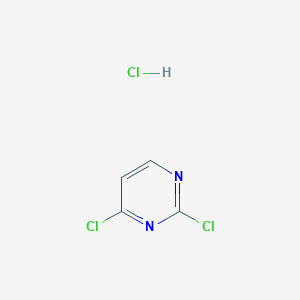

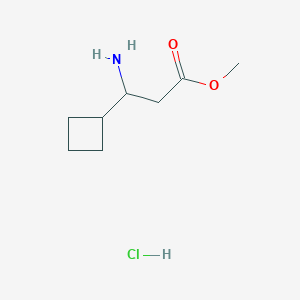

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)

![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)